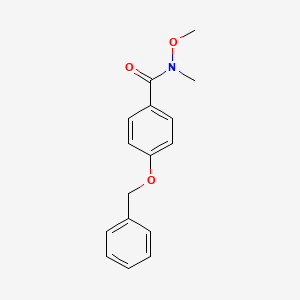

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

描述

Historical Context and Evolution of Weinreb Amides as Acyl Transfer Reagents

The landscape of ketone synthesis was significantly reshaped in 1981 when Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones from carboxylic acids. orientjchem.orgcymitquimica.com Their approach involved the conversion of a carboxylic acid derivative into an N-methoxy-N-methylamide, which could then be treated with an organometallic reagent, such as a Grignard or organolithium reagent, to afford the corresponding ketone. orientjchem.orgcymitquimica.com This discovery addressed a long-standing challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to acyl compounds, which often leads to the formation of tertiary alcohols as undesired byproducts.

The key to the success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. researchgate.net This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the newly formed ketone from reacting further with the excess organometallic reagent present in the reaction mixture.

The initial synthesis of Weinreb amides involved the reaction of an acid chloride with N,O-dimethylhydroxylamine. researchgate.net Over the years, the methodology has evolved significantly, and numerous methods for their preparation from a variety of starting materials, including carboxylic acids, esters, and lactones, have been developed. researchgate.net This versatility has cemented the position of Weinreb amides as indispensable tools in the synthesis of complex molecules and natural products. orientjchem.org

Distinctive Reactivity Profile of N-Methoxy-N-methylamides Compared to Other Amide Derivatives

The reactivity of Weinreb amides stands in stark contrast to that of other amide derivatives, such as N,N-dimethylamides. The presence of the N-methoxy group is crucial for their unique behavior. This group's ability to chelate the metal ion of the organometallic reagent is what stabilizes the tetrahedral intermediate and prevents over-addition. researchgate.net

This high degree of chemoselectivity is a defining feature of Weinreb amides. They are compatible with a wide range of functional groups, allowing for their use in complex molecular architectures. Furthermore, the amide itself is relatively unreactive towards many other nucleophiles, which allows for selective transformations elsewhere in the molecule.

In recent years, the utility of Weinreb amides has expanded beyond their traditional role as precursors to ketones and aldehydes. They have been increasingly employed as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov The ability of the amide carbonyl oxygen to coordinate to a metal center allows for the regioselective activation and subsequent functionalization of C-H bonds, opening up new avenues for molecular construction. nih.gov

Overview of Research Perspectives and Methodological Advancements Pertaining to 4-(Benzyloxy)-N-methoxy-N-methylbenzamide and Related Structures

The compound this compound serves as a prime example of a Weinreb amide bearing a functionalized aromatic ring. The benzyloxy group introduces both a protecting group for a phenol (B47542) and a potential site for further chemical modification. Research involving this and related structures often focuses on leveraging the established reactivity of the Weinreb amide for the synthesis of complex aromatic ketones, which are valuable intermediates in medicinal chemistry and materials science.

Methodological advancements continue to refine the synthesis and application of such compounds. For instance, the development of more efficient coupling reagents and one-pot procedures for the preparation of Weinreb amides from carboxylic acids has made these intermediates more readily accessible. researchgate.net

The presence of the benzyloxy group in this compound offers strategic advantages. It allows for the synthesis of 4-hydroxy-substituted ketones after a deprotection step, providing access to a class of compounds with important biological activities. The synthesis of such compounds often starts from 4-(benzyloxy)benzoic acid, which can be prepared by the benzylation of 4-hydroxybenzoic acid.

While specific, in-depth research articles focusing solely on this compound are not abundant in the mainstream literature, its utility can be inferred from its inclusion in chemical supplier catalogs and its appearance in patent literature, often as a building block for more complex molecules. For example, related fused-ring compounds have been investigated for their potential as therapeutic agents. google.comgoogle.com The synthesis of such complex scaffolds often relies on the robust and predictable reactivity of intermediates like this compound.

The general synthetic utility of ω-benzyloxy Weinreb amides has been demonstrated in the chemoselective synthesis of ω-hydroxy ketones through nucleophilic addition followed by a Birch reduction. orientjchem.org This highlights the compatibility of the benzyloxy protecting group with the conditions required for Weinreb amide reactions and subsequent transformations.

Below is a table summarizing the key properties of the subject compound and its immediate precursor.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C16H17NO3 | 271.31 | 252199-28-3 |

| 4-(Benzyloxy)benzoic acid | C14H12O3 | 228.24 | 1486-51-7 |

Classical Amidation Strategies from Carboxylic Acid Precursors

The direct conversion of carboxylic acids into amides is a fundamental transformation in organic chemistry. For the synthesis of this compound, this typically involves the activation of the carboxyl group of 4-(benzyloxy)benzoic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.

Carboxylic Acid Activation via Coupling Reagents

Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for amidation. Several classes of reagents are effective for this purpose.

1,1'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for forming amide bonds under mild conditions. psu.edusld.cu The reaction proceeds through a highly reactive acylimidazolide intermediate.

Reaction Protocol: The synthesis begins with the reaction of 4-(benzyloxy)benzoic acid with CDI in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This step results in the formation of an acylimidazolide intermediate and the release of imidazole (B134444) and carbon dioxide. Following the activation of the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride is added, typically along with a base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) to neutralize the hydrochloride salt. The reaction mixture is stirred, usually at room temperature, until completion. The workup typically involves an aqueous wash to remove the imidazole byproduct and any unreacted starting materials.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a highly efficient dehydrating condensation agent for the one-pot synthesis of amides directly from carboxylic acids and amines. nih.govwikipedia.org A significant advantage of DMT-MM is its ability to function in polar solvents, including alcohols and even water, which simplifies the experimental procedure. qucosa.de

Reaction Protocol: In a typical procedure, 4-(benzyloxy)benzoic acid, N,O-dimethylhydroxylamine hydrochloride, and DMT-MM are mixed in a suitable solvent that can dissolve the reagent, such as methanol (B129727) or acetonitrile. nih.gov The reaction proceeds by simple stirring at room temperature. DMT-MM activates the carboxylic acid to form a reactive ester, which is then readily converted to the corresponding Weinreb amide upon reaction with N,O-dimethylhydroxylamine. wikipedia.org The byproducts, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine hydrochloride, are generally water-soluble, allowing for a straightforward purification process. qucosa.de

A variety of phosphorus-based reagents have been developed for efficient amide bond formation. One such powerful reagent, tris(N-methoxy-N-methylamino)phosphine (P[NCH₃(OCH₃)]₃), was specifically designed for the direct conversion of carboxylic acids to Weinreb amides in high yields. researchgate.net

Reaction Protocol: The reaction involves heating the carboxylic acid, such as 4-(benzyloxy)benzoic acid, with P[NCH₃(OCH₃)]₃ in a solvent like toluene (B28343). This method has been shown to be effective for a range of aromatic and aliphatic carboxylic acids, including sterically hindered ones, consistently providing the desired Weinreb amides in excellent yields. researchgate.net Other phosphorus-based systems, such as those involving triphenylphosphine (B44618) in combination with a halogen source, also facilitate the activation of carboxylic acids for amidation.

The combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (TPP) offers a one-pot method for synthesizing Weinreb amides from carboxylic acids. This protocol is believed to proceed through the in situ generation of the corresponding acid chloride.

Reaction Protocol: In this procedure, the carboxylic acid is treated with a combination of trichloroacetonitrile and triphenylphosphine. This mixture is thought to form the acid chloride in situ. Subsequent addition of N,O-dimethylhydroxylamine in the presence of a base like triethylamine (TEA) yields the desired Weinreb amide. This method has been successfully applied to various aliphatic and aromatic carboxylic acids.

Conversion from Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

One of the most traditional and reliable methods for preparing Weinreb amides involves a two-step process: first, the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reaction with N,O-dimethylhydroxylamine.

From Acid Chlorides: This is a highly efficient and common route. The precursor, 4-(benzyloxy)benzoic acid, is first converted to 4-(benzyloxy)benzoyl chloride. This activation is typically achieved using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acid chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution.

The purified 4-(benzyloxy)benzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine (B92270), in an inert solvent like dichloromethane. The base serves to neutralize the HCl generated during the reaction and to free the N,O-dimethylhydroxylamine nucleophile. This reaction is generally high-yielding and provides a clean product.

| Entry | Reactant | Reagent for Step 1 | Yield of Acid Chloride (%) | Reagent for Step 2 | Overall Yield (%) |

| 1 | 4-(Benzyloxy)benzoic acid | Oxalyl Chloride, cat. DMF | Quantitative nih.gov | Me(MeO)NH·HCl, Base | High (Typical) |

From Esters: Esters of 4-(benzyloxy)benzoic acid, such as methyl 4-(benzyloxy)benzoate, can also be converted to the corresponding Weinreb amide. This transformation typically requires the use of organoaluminum reagents. Reagents like trimethylaluminum (B3029685) (Me₃Al) or dimethylaluminum chloride (Me₂AlCl) can be used to mediate the direct amidation of esters with N,O-dimethylhydroxylamine hydrochloride.

Reaction Protocol for Ester Conversion: The reaction is generally carried out by treating a solution of the methyl ester of 4-(benzyloxy)benzoic acid with a solution of N,O-dimethylhydroxylamine hydrochloride and the organoaluminum reagent in an appropriate anhydrous solvent, such as toluene or dichloromethane, often at reduced temperatures.

Advanced and Specialized Synthetic Approaches

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, has become a cornerstone of modern organic synthesis due to their utility in preparing ketones and aldehydes. numberanalytics.comwisc.edu These amides react cleanly with organometallic reagents and hydrides to yield the desired carbonyl compounds, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives. wisc.edu The compound this compound is a specific example of a Weinreb amide, serving as a valuable intermediate. nih.gov Advanced synthetic strategies have focused on improving efficiency, sustainability, and stereocontrol in the preparation of these important building blocks.

Recent research has emphasized the development of environmentally responsible synthetic routes. This includes the use of greener catalysts, solvents, and reagents to minimize waste and avoid hazardous materials. rsc.orgproquest.com

A significant advancement in sustainable synthesis is the direct methoxymethylation of primary amides using methanol, a renewable C1 source. rsc.org Researchers have developed a highly efficient and selective method using a Manganese(I) pincer complex as a catalyst. This reaction proceeds with the liberation of dihydrogen gas as the only byproduct, representing a very clean transformation. rsc.org

The process operates via an "interrupted borrowing hydrogen" (IBH) strategy, where methanol is both the methoxymethylating agent and the solvent. This approach avoids the need for toxic reagents and multi-step protocols that are common in traditional methods. rsc.org The Mn(I)-catalyzed system has demonstrated a broad substrate scope, including the functionalization of biologically active compounds. rsc.org

Table 1: Mn(I)-Catalyzed Methoxymethylation of Benzamide (B126)

| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | KOtBu | 110 | 12 | 95 |

| 2 | 0.5 | KOtBu | 110 | 18 | 92 |

| 3 | 1 | NaOtBu | 110 | 12 | 85 |

| 4 | 1 | K2CO3 | 110 | 24 | <10 |

This table summarizes the optimization of reaction conditions for the Mn(I)-catalyzed methoxymethylation of benzamide with methanol, highlighting the efficiency of the catalytic system. Data sourced from related studies on N-(methoxymethyl)benzamide derivatives. rsc.org

The selection of solvents is a critical factor in green chemistry, as they often constitute the largest portion of waste in a chemical process. rsc.org Traditional amide synthesis frequently relies on hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). researchgate.net Research has identified several greener alternatives. rsc.orgbohrium.com

Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), dihydrolevoglucosenone (Cyrene), and p-cymene (B1678584) have emerged as promising substitutes for conventional solvents in amide bond formation. researchgate.netrsc.org For instance, 2-MeTHF has been successfully used as a replacement for DMF and dichloromethane (DCM) in various amide coupling reactions. rsc.org Cyrene, derived from cellulose, has been effectively used in HATU-mediated couplings to form amides. rsc.org Additionally, cyclopentyl methyl ether (CPME) has been employed as a green and safe solvent in enzymatic strategies for amide preparation. nih.gov The use of neoteric solvents like deep eutectic solvents (DESs) is also being explored as a recyclable reaction medium for amide synthesis. researchgate.net

Table 2: Examples of Green Solvents for Amide Synthesis

| Solvent | Source | Key Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., levulinic acid) | Good alternative to THF and DCM. rsc.org |

| Dihydrolevoglucosenone (Cyrene) | Cellulose | Biodegradable; viable substitute for DMF/NMP. rsc.org |

| p-Cymene | Biomass (e.g., limonene) | High boiling point; potential substitute for toluene. rsc.org |

| Cyclopentyl Methyl Ether (CPME) | Chemical Synthesis | Low peroxide formation; easy drying and recovery. nih.gov |

| Deep Eutectic Solvents (DESs) | Various (e.g., choline (B1196258) chloride) | Low toxicity, biodegradable, often recyclable. researchgate.net |

This table highlights several environmentally benign solvents that are alternatives to traditional hazardous solvents used in the synthesis of amides, including Weinreb amides.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, time, and resource conservation. thieme-connect.comorganic-chemistry.org Several one-pot methods have been developed for the direct conversion of carboxylic acids into Weinreb amides, bypassing the need to isolate and purify intermediate activated species like acid chlorides. thieme-connect.comwisdomlib.org

One such protocol involves the use of phosphorus trichloride (B1173362) (PCl₃) to mediate the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. thieme-connect.comorganic-chemistry.org This transition-metal-free method proceeds in toluene at moderate temperatures and is suitable for large-scale production, tolerating a wide variety of functional groups and even sterically hindered carboxylic acids. thieme-connect.comorganic-chemistry.org Another efficient one-pot procedure utilizes phosphorus oxychloride (POCl₃) as an acid activator in the presence of a base, offering high yields and operational simplicity. wisdomlib.org Peptide coupling reagents such as COMU have also been employed to facilitate the expedient one-pot conversion of α-amino acids into the corresponding Weinreb amides. orientjchem.org These methods represent a significant improvement over traditional multi-step approaches. wisdomlib.org

Weinreb amides are crucial intermediates for accessing chiral ketones and aldehydes, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. orientjchem.orgthieme-connect.com Consequently, the development of methods for the stereoselective synthesis of functionalized Weinreb amides is of great importance.

N-protected α-amino aldehydes are highly valuable chiral building blocks, but their synthesis can be challenging. A reliable two-step method involves the conversion of N-protected α-amino acids into the corresponding Weinreb amides, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). tandfonline.comorientjchem.org This approach has been successfully applied to solid-phase synthesis, allowing for the preparation of α-amino aldehydes linked to a resin. nih.gov The stereochemical integrity of the starting α-amino acid is typically maintained throughout the process, yielding optically pure products. thieme-connect.comtandfonline.com

Furthermore, asymmetric catalysis has been employed to generate chiral Weinreb amides directly. For example, a one-pot procedure using an oxazaborolidinium ion catalyst has been developed for the asymmetric Roskamp reaction of α-aryl diazo Weinreb amides with aldehydes. acs.org This reaction, followed by an in-situ reduction, produces highly optically active syn-α-aryl-β-hydroxy Weinreb amides with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. acs.org Such methods provide enantioselective access to complex and functionally rich chiral building blocks derived from Weinreb amides. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,O-dimethylhydroxylamine |

| N,O-dimethylhydroxylamine hydrochloride |

| Phosphorus trichloride |

| Toluene |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| N-methylpyrrolidone (NMP) |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Dihydrolevoglucosenone (Cyrene) |

| p-Cymene |

| Cyclopentyl Methyl Ether (CPME) |

| Lithium aluminum hydride (LiAlH₄) |

| Methanol |

| Dichloromethane (DCM) |

| COMU |

| HATU |

| Benzamide |

Structure

3D Structure

属性

IUPAC Name |

N-methoxy-N-methyl-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYRZXOLSGCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462026 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252199-28-3 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy N Methoxy N Methylbenzamide

Advanced Synthetic Routes

The asymmetric synthesis of β-amino Weinreb amides represents a significant advancement in the preparation of chiral building blocks. One highly effective method involves the conjugate addition of homochiral lithium amides to α,β-unsaturated Weinreb amides. nih.govrsc.org This approach has been demonstrated to proceed with high levels of diastereoselectivity, consistently achieving greater than 95% diastereomeric excess (de). nih.govrsc.org

The reaction typically employs a chiral lithium amide, such as lithium (S)-N-benzyl-N-alpha-methylbenzylamide, which adds to a range of α,β-unsaturated Weinreb amides. nih.govrsc.org The process is efficient, furnishing the desired β-amino Weinreb amides in excellent isolated yields, often exceeding 90%. rsc.org A notable aspect of this methodology is the stability of the resulting Weinreb amide enolates under the reaction conditions, which contributes to the high yields and selectivity observed. rsc.org

The β-amino Weinreb amide products are valuable synthetic intermediates. nih.gov They can be readily transformed into other important chiral molecules, such as β-amino ketones and β-amino aldehydes, through reactions with Grignard reagents or hydrides like diisobutylaluminium hydride (DIBAL-H), respectively. nih.govrsc.org This versatility underscores the utility of the conjugate addition methodology for accessing a variety of complex, homochiral structures. rsc.org

Table 1: Diastereoselective Conjugate Addition of Lithium (S)-N-benzyl-N-α-methylbenzylamide to α,β-Unsaturated Weinreb Amides rsc.org

| Entry | α,β-Unsaturated Weinreb Amide | Product (β-Amino Weinreb Amide) | Yield (%) | Diastereomeric Excess (de) (%) |

| 1 | N-Methoxy-N-methyl-(E)-2-butenamide | (R)-N-Methoxy-N-methyl-3-((S)-N-benzyl-N-(1-phenylethyl)amino)butanamide | >90 | >95 |

| 2 | N-Methoxy-N-methyl-(E)-2-pentenamide | (R)-N-Methoxy-N-methyl-3-((S)-N-benzyl-N-(1-phenylethyl)amino)pentanamide | >90 | >95 |

| 3 | N-Methoxy-N-methyl-(E)-4-phenyl-2-butenamide | (R)-N-Methoxy-N-methyl-3-((S)-N-benzyl-N-(1-phenylethyl)amino)-4-phenylbutanamide | >90 | >95 |

A novel and efficient protocol for the direct synthesis of Weinreb amides from N-protected serine and threonine derivatives has been developed utilizing diboronic acid anhydride (B1165640) as a catalyst. thieme-connect.comthieme.de This method is a significant improvement over traditional approaches as it facilitates a direct, dehydrative amidation, avoiding issues related to difficult workups and poor atom economy. thieme.de The reaction involves the condensation of an N-protected α-hydroxy-β-amino acid with N,O-dimethylhydroxylamine. thieme-connect.comthieme-connect.com

This catalytic dehydrative amidation is the first successful example of its kind for synthesizing serine- or threonine-derived Weinreb amides. thieme-connect.comdocumentsdelivered.com The process is highly effective, providing excellent yields for a variety of substrates with common N-protecting groups such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). thieme-connect.com The reaction proceeds cleanly under reflux conditions, and critically, no significant epimerization is observed at the α-position of the carbonyl group, thus preserving the stereochemical integrity of the chiral starting material. thieme-connect.comresearchgate.net

The methodology has been successfully applied to the concise, gram-scale synthesis of Garner's aldehyde, a crucial chiral building block in organic synthesis, starting from N-Boc protected serine. thieme-connect.comresearchgate.net The reaction can also be performed using N,O-dimethylhydroxylamine hydrochloride salt in the presence of a base like sodium bicarbonate, further expanding its practical utility. thieme-connect.com

Table 2: Diboronic Acid Anhydride-Catalyzed Synthesis of N-Protected Serine/Threonine-Derived Weinreb Amides thieme-connect.com

| Entry | N-Protected Amino Acid | Catalyst Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Boc-Ser-OH | 2.0 | N-Boc-Ser-N',O-dimethylhydroxamide | 93 | >99 |

| 2 | Cbz-Ser-OH | 2.0 | N-Cbz-Ser-N',O-dimethylhydroxamide | 95 | >99 |

| 3 | Fmoc-Ser-OH | 2.0 | N-Fmoc-Ser-N',O-dimethylhydroxamide | 92 | 99 |

| 4 | Boc-Thr-OH | 5.0 | N-Boc-Thr-N',O-dimethylhydroxamide | 89 | >99 |

| 5 | Cbz-Thr-OH | 5.0 | N-Cbz-Thr-N',O-dimethylhydroxamide | 90 | >99 |

Chemical Reactivity and Transformative Potential of 4 Benzyloxy N Methoxy N Methylbenzamide

Nucleophilic Acyl Substitution Reactions at the Amide Carbonyl

The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a particularly useful carboxylic acid derivative. It readily undergoes nucleophilic acyl substitution but resists the common problem of over-addition, which plagues more reactive acylating agents like acid chlorides and esters. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon addition of a nucleophile. wikipedia.org

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that react efficiently with the Weinreb amide of 4-(benzyloxy)-N-methoxy-N-methylbenzamide.

The reaction of this compound with Grignard reagents (R-MgX) provides a highly chemoselective route to a variety of ketones. The organomagnesium compound adds to the amide carbonyl to form a tetrahedral intermediate. This intermediate is stabilized by the chelation of the magnesium atom between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgpsu.edu This stable complex prevents the collapse of the intermediate and subsequent addition of a second equivalent of the Grignard reagent, which would otherwise lead to a tertiary alcohol. masterorganicchemistry.com Upon aqueous workup, the chelate hydrolyzes to afford the corresponding ketone in high yield. organic-chemistry.org

Table 1: Synthesis of Ketones via Grignard Reagents

| Grignard Reagent (R-MgX) | Product |

| Methylmagnesium bromide | 1-(4-(Benzyloxy)phenyl)ethan-1-one |

| Phenylmagnesium chloride | (4-(Benzyloxy)phenyl)(phenyl)methanone |

| Vinylmagnesium bromide | 1-(4-(Benzyloxy)phenyl)prop-2-en-1-one |

| Isopropylmagnesium chloride | 1-(4-(Benzyloxy)phenyl)-2-methylpropan-1-one |

Similar to Grignard reagents, organolithium reagents (R-Li) exhibit controlled reactivity towards this compound. The reaction proceeds through a comparable mechanism involving a stable lithium-chelated tetrahedral intermediate that resists over-addition. wikipedia.orgyoutube.com This method allows for the synthesis of ketones from a wide range of organolithium reagents, which can be prepared from the corresponding alkyl or aryl halides. The reaction's reliability makes it a cornerstone in the synthesis of complex molecular architectures where precise control over reactivity is essential.

Table 2: Synthesis of Ketones via Organolithium Reagents

| Organolithium Reagent (R-Li) | Product |

| n-Butyllithium | 1-(4-(Benzyloxy)phenyl)pentan-1-one |

| Phenyllithium | (4-(Benzyloxy)phenyl)(phenyl)methanone |

| vinyllithium | 1-(4-(Benzyloxy)phenyl)prop-2-en-1-one |

| tert-Butyllithium | 1-(4-(Benzyloxy)phenyl)-2,2-dimethylpropan-1-one |

The Weinreb amide functionality can be selectively reduced to an aldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce amides to amines, the reduction of N-methoxy-N-methylamides can be halted at the aldehyde stage under carefully controlled conditions. wikipedia.orgnih.gov The initial reaction with a hydride source forms the same type of stable chelated intermediate as seen with organometallic reagents. This intermediate is stable at low temperatures and does not undergo further reduction. Aqueous workup then liberates the aldehyde, 4-(benzyloxy)benzaldehyde. nih.gov The use of milder or sterically hindered hydride reagents can enhance the selectivity of this transformation, preventing over-reduction to the alcohol. However, it is noteworthy that under certain conditions, such as in the presence of aluminum chloride, LiAlH₄ can promote the reduction of Weinreb amides to their corresponding N-methoxy-N-methylamines. eurekaselect.comresearchgate.net

Direct carbonyl olefination of an amide using a Wittig reagent is generally not feasible due to the low electrophilicity of the amide carbonyl. However, the term can refer to a sequential process where the Weinreb amide serves as a precursor to a more reactive carbonyl group. First, this compound is reduced to the corresponding aldehyde, 4-(benzyloxy)benzaldehyde, as described in the previous section. This aldehyde then readily undergoes a classical Wittig reaction with a phosphonium (B103445) ylide (a Wittig reagent) to form a carbon-carbon double bond, yielding a substituted styrene (B11656) derivative.

Interestingly, a "nonclassical Wittig reaction" has been reported where N-methoxy-N-methylamides react directly with alkylidenetriphenylphosphoranes. acs.orgorganic-chemistry.orgnih.govacs.org However, this reaction does not produce an alkene. Instead, it forms an intermediate that, upon hydrolysis, yields a ketone. acs.orgorganic-chemistry.org Therefore, for the synthesis of an olefin, the two-step reduction-olefination sequence is the standard and predictable pathway.

Reactions with Organometallic Reagents

Transformations Involving the Benzyloxy Substituent

The benzyloxy group (BnO-), a common protecting group for phenols, also possesses its own distinct reactivity that can be exploited.

One significant transformation is the wikipedia.orgacs.org-Wittig rearrangement. In related systems, such as 4-(benzyloxy)-N-butylbenzamide, treatment with a strong base like n-butyllithium can induce the rearrangement of the benzyl (B1604629) group to form a diarylmethanol derivative. acs.org This reaction proceeds via deprotonation of the benzylic methylene (B1212753) group, followed by a concerted rearrangement. mdpi.comresearchgate.netmdpi.com

Another fundamental transformation is the cleavage of the benzyl ether, known as debenzylation. This is a common strategy to unmask the phenolic hydroxyl group. A widely used method for this is catalytic hydrogenolysis, typically employing hydrogen gas and a palladium catalyst (e.g., Pd/C), which cleaves the carbon-oxygen bond to yield 4-hydroxy-N-methoxy-N-methylbenzamide and toluene (B28343). google.com Alternative methods for debenzylation include oxidative cleavage under mild conditions. acs.org

Directed Aromatic Ring Functionalization

The N-methoxy-N-methylamide (Weinreb amide) group is a powerful directing group for the functionalization of the aromatic ring. It can chelate to a metal center, positioning the catalyst in proximity to the ortho C-H bonds and thereby facilitating their selective activation. This strategy has been successfully employed in a range of transition metal-catalyzed reactions.

Rhodium(III)-catalyzed C-H olefination has become a valuable tool for the formation of carbon-carbon bonds. The N-methoxy-N-methylbenzamide moiety can act as an effective directing group in these transformations, guiding the olefination to the ortho position of the aromatic ring. The reaction typically involves the formation of a five-membered rhodacycle intermediate, which then undergoes migratory insertion of an olefin followed by β-hydride elimination to afford the desired product and regenerate the active catalyst.

While the specific olefination of this compound has not been extensively detailed, the general reactivity of N-methoxybenzamides in Rh(III)-catalyzed C-H olefination is well-established. nih.gov These reactions are often carried out in the presence of a copper or silver salt as an oxidant to facilitate the regeneration of the Rh(III) catalyst. The choice of olefin partner can influence the reaction efficiency and the nature of the product.

Table 2: Examples of Rh(III)-Catalyzed C-H Olefination of Benzamides

| Benzamide (B126) Substrate | Olefin | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Styrene | ortho-styryl-N-methoxy-N-methylbenzamide | 85 |

| 4-Methyl-N-methoxy-N-methylbenzamide | Ethyl acrylate | ortho-(2-ethoxycarbonylvinyl)-4-methyl-N-methoxy-N-methylbenzamide | 92 |

| 4-Chloro-N-methoxy-N-methylbenzamide | 1-Octene | ortho-(oct-1-en-1-yl)-4-chloro-N-methoxy-N-methylbenzamide | 78 |

Iridium-catalyzed C-H borylation is a powerful method for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis. While iridium catalysts typically favor borylation at the most sterically accessible C-H bond, the use of specialized ligands can override this intrinsic selectivity. In the context of benzamides, an iridium-Lewis acid bifunctional catalyst has been shown to direct borylation to the meta position. nih.gov

This catalytic system employs a ligand that incorporates a Lewis acidic moiety. The Lewis acid is proposed to interact with the carbonyl oxygen of the amide group, positioning the iridium center to selectively activate the meta C-H bond. This approach provides a novel strategy for achieving non-classical regioselectivity in C-H functionalization reactions.

Table 3: Iridium-Lewis Acid Catalyzed meta-C-H Borylation of Benzamides

| Benzamide Substrate | Borylating Agent | Product | Yield (%) |

|---|---|---|---|

| N,N-Diethylbenzamide | B₂pin₂ | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diethylbenzamide | 85 |

| 4-Methoxy-N,N-diethylbenzamide | B₂pin₂ | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diethylbenzamide | 76 |

| 4-(Trifluoromethyl)-N,N-diethylbenzamide | B₂pin₂ | 4-(Trifluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diethylbenzamide | 91 |

Direct palladium-catalyzed carbonylation of aryl C-H bonds is a highly desirable transformation as it allows for the direct installation of a carbonyl group without the need for pre-functionalized starting materials. The Weinreb amide functionality has been explored as a directing group for various palladium-catalyzed C-H activation reactions, such as arylation and halogenation. mdpi.com However, the direct C-H carbonylation of Weinreb amides remains a challenging transformation.

The related palladium-catalyzed carbonylative coupling of aryl halides with N,O-dimethylhydroxylamine is a well-established method for the synthesis of Weinreb amides. rsc.org This reaction proceeds via oxidative addition of the aryl halide to a palladium(0) species, followed by CO insertion and reductive elimination. While this is not a direct C-H functionalization, it highlights the compatibility of the Weinreb amide moiety with palladium catalysis and carbon monoxide. The development of a direct C-H carbonylation protocol directed by a Weinreb amide would represent a significant advancement in this field.

The introduction of halogen atoms onto an aromatic ring provides a handle for further synthetic manipulations, most notably in cross-coupling reactions. The Weinreb amide group can direct the halogenation of the aromatic ring to the ortho position through transition metal catalysis.

Palladium-catalyzed C-H halogenation of Weinreb amides has been reported, utilizing N-halosuccinimides (NXS) as the halogen source. mdpi.com The reaction is believed to proceed through a palladium(II)-catalyzed C-H activation step to form a palladacycle intermediate, which then reacts with the NXS reagent to afford the halogenated product. This method provides a regioselective route to ortho-halogenated Weinreb amides.

Table 4: Palladium-Catalyzed ortho-C-H Halogenation of Weinreb Amides

| Weinreb Amide Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | NIS | 2-Iodo-N-methoxy-N-methylbenzamide | 88 |

| N-methoxy-N-methylbenzamide | NBS | 2-Bromo-N-methoxy-N-methylbenzamide | 75 |

| 4-Fluoro-N-methoxy-N-methylbenzamide | NCS | 2-Chloro-4-fluoro-N-methoxy-N-methylbenzamide | 65 |

Transition Metal-Catalyzed C-H Activation and Functionalization

Reactivity at the Amide Nitrogen Atom

The presence of two electronegative oxygen atoms directly attached to the amide nitrogen in N-alkoxyamides like this compound significantly alters its electronic properties compared to traditional amides. This substitution leads to a pyramidalization of the nitrogen atom, which in turn reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. mdpi.comnih.gov This electronic modification renders the amide nitrogen electrophilic, making it susceptible to a range of chemical transformations. researchgate.net

One of the notable reactions of N-alkoxyamides is the Heteroatom Rearrangement On Nitrogen (HERON) reaction. mdpi.comresearchgate.net This process involves the migration of a heteroatom substituent from the nitrogen to the carbonyl carbon, accompanied by the cleavage of the amide bond. mdpi.com This rearrangement is driven by the reduced resonance and pronounced anomeric effects between the heteroatom substituents on the nitrogen. mdpi.comresearchgate.net For the HERON reaction to occur, the N-X bond (where X is the migrating heteroatom) must be anomerically destabilized, and X should be a poor leaving group. The reaction proceeds in a concerted manner, leading to the formation of an acyl derivative and a heteroatom-substituted nitrene. mdpi.com

Following a nucleophilic substitution at the nitrogen of an N-(alkoxy)-N-(acyloxy)benzamide by a nucleophile like aniline, the resulting N-(amino)-N-(alkoxy)benzamide can undergo a formal reductive elimination. This intramolecular process, also classified as a HERON reaction, involves the migration of the alkoxy substituent to the amide carbonyl. researchgate.netresearchgate.net

The electrophilic nature of the amide nitrogen in N-alkoxyamides facilitates nucleophilic substitution reactions, proceeding through an SN2 mechanism. researchgate.netresearchgate.net This reactivity is particularly well-documented for N-(alkoxy)-N-(acyloxy)benzamides, which react with a variety of nucleophiles including anilines, azides, and thiols. researchgate.net

Theoretical modeling of the SN2 reaction between N-formyloxy-N-methoxyformamide and ammonia (B1221849) indicates that the reaction pathway is geometrically and electronically similar to classical SN2 reactions at a carbon center. arkat-usa.org The transition state is characterized by a near-linear arrangement of the incoming nucleophile, the nitrogen atom, and the leaving group. arkat-usa.org Computational studies have also revealed significant charge separation in the transition state, with partial nitrenium ion character at the formamide (B127407) nitrogen. arkat-usa.org This suggests a non-synchronous process where the bond to the leaving group stretches early. arkat-usa.org

The anomeric effect plays a crucial role in this reactivity. The overlap of a lone pair from the geminal alkoxy oxygen with the σ* orbital of the N-O bond of the leaving group weakens this bond, facilitating its cleavage. arkat-usa.org The substitution of an N-alkoxy group with an N-alkyl group leads to a significant increase in the activation energy for nucleophilic attack, highlighting the importance of the alkoxy group in promoting SN2 reactivity at the amide nitrogen. arkat-usa.org

Kinetic studies on the reaction of mutagenic N-acetoxy-N-alkoxybenzamides with N-methylaniline have provided further insights into the SN2 mechanism at the amide nitrogen. The bimolecular reaction leads to the formation of N-alkoxy-N-(N-methylanilino)benzamides, which then undergo a concerted rearrangement to produce alkylbenzoates and 1-methyl-1-phenyldiazene. researchgate.net

The table below summarizes the activation parameters for the reaction of butyl N-acetoxybenzohydroxamate with various anilines, illustrating the electronic effects on the reaction rate.

| Aniline Substituent | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Rate Constant at 298 K (k298) (L/mol·s) |

|---|---|---|---|

| p-OCH3 | 45.3 ± 2.1 | -98 ± 7 | 0.145 |

| p-CH3 | 48.9 ± 1.2 | -93 ± 4 | 0.078 |

| H | 52.8 ± 1.5 | -87 ± 5 | 0.035 |

| p-Cl | 56.0 ± 1.8 | -84 ± 6 | 0.016 |

| m-Cl | 58.9 ± 2.4 | -81 ± 8 | 0.007 |

| p-CN | 65.4 ± 3.1 | -75 ± 10 | 0.001 |

N-methoxy amides, including derivatives of this compound, can undergo iron-catalyzed N=S coupling reactions with sulfoxides to form N-acyl sulfoximines. nih.gov This transformation represents an efficient method for constructing the N=S bond. The reaction is typically catalyzed by an iron salt, such as FeCl3, and is carried out in the presence of a base like triethylamine (B128534). nih.gov

The reaction tolerates a wide range of functional groups on both the N-methoxy amide and the sulfoxide (B87167), including both electron-donating and electron-withdrawing substituents. nih.gov A plausible mechanism involves the coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation to form an iron-nitrenoid complex. This intermediate then reacts with the sulfoxide to yield the N-acyl sulfoximine (B86345) product. nih.gov

The following table presents a selection of N-acyl sulfoximines synthesized via this iron-catalyzed coupling reaction.

| N-Methoxy Amide | Sulfoxide | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-4-methylbenzamide | Methyl phenyl sulfoxide | N-(4-methylbenzoyl)-S-methyl-S-phenylsulfoximine | 85 |

| N-methoxy-4-methoxybenzamide | Methyl phenyl sulfoxide | N-(4-methoxybenzoyl)-S-methyl-S-phenylsulfoximine | 82 |

| N-methoxy-4-chlorobenzamide | Methyl phenyl sulfoxide | N-(4-chlorobenzoyl)-S-methyl-S-phenylsulfoximine | 78 |

| N-methoxybenzamide | Diphenyl sulfoxide | N-benzoyl-S,S-diphenylsulfoximine | 92 |

| N-methoxybenzamide | Dimethyl sulfoxide | N-benzoyl-S,S-dimethylsulfoximine | 75 |

Chemodivergent Transformations and Cascade Reactions

The reactivity of N-alkoxyamides can be harnessed in more complex transformations, leading to a divergence in product formation based on the reaction conditions and substrates.

In the context of rhodium-catalyzed oxidative annulations, substrates with directing groups can react with 1,3-enynes in unconventional ways. nih.govnih.gov A novel mode of reactivity involves the 1,3-enyne acting as a one-carbon partner instead of the typical two-carbon unit. nih.govnih.gov This transformation is proposed to proceed through a double C-H activation, which includes a rare 1,4-migration of the Rh(III) species. nih.govnih.gov

This catalytic cycle allows for the synthesis of a variety of heterocyclic products. nih.gov While not specifically demonstrated with this compound, the general mechanism is applicable to substrates bearing a directing group capable of initiating the C-H activation step. The outcome of these reactions is highly dependent on the structure of the 1,3-enyne, particularly the presence of allylic hydrogens cis to the alkyne, which facilitates the 1,4-rhodium migration. nih.gov

The table below provides examples of heterocyclic products formed through this rhodium-catalyzed oxidative annulation with 1,3-enynes.

| Substrate with Directing Group | 1,3-Enyne | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylphenol | (Z)-1-phenyl-1-buten-3-yne | Spiro[chroman-4,1'-indene] derivative | 75 |

| N-pivaloylaniline | (Z)-1-phenyl-1-buten-3-yne | Indoline derivative | 68 |

| Benzoic acid | (Z)-1-phenyl-1-buten-3-yne | Isochromanone derivative | 82 |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Models for Nucleophilic Acyl Substitution of Weinreb Amides

The reaction of Weinreb amides, such as 4-(benzyloxy)-N-methoxy-N-methylbenzamide, with organometallic reagents like Grignard or organolithium compounds is a cornerstone of modern synthesis for the preparation of ketones. The remarkable success of this reaction lies in its resistance to over-addition, a common problem when using other carboxylic acid derivatives. researchgate.netorientjchem.org The prevailing mechanistic model attributes this stability to the formation of a unique, five-membered cyclic tetrahedral intermediate. orientjchem.orgorientjchem.org

Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. nih.govnumberanalytics.com In the case of Weinreb amides, the N-methoxy group's oxygen atom can chelate to the metal cation (e.g., Li⁺ or Mg²⁺) associated with the nucleophile. researchgate.net This coordination stabilizes the tetrahedral intermediate, preventing its immediate collapse and subsequent reaction with a second equivalent of the nucleophile. orientjchem.orgorientjchem.org This stable chelated intermediate remains intact until acidic workup, upon which it hydrolyzes to yield the desired ketone. nih.gov Quantum chemical model calculations have supported this model, indicating that the stability is conferred by a comparatively stable chelate in the transition state. researchgate.net

Table 1: Key Features of the Weinreb Amide Nucleophilic Acyl Substitution Model

| Feature | Description | Reference |

|---|---|---|

| Intermediate Structure | Stable, five-membered cyclic tetrahedral intermediate. | orientjchem.orgorientjchem.org |

| Stabilization | Chelation of the N-methoxy oxygen to the metal cation (Li⁺, Mg²⁺). | researchgate.net |

| Reaction Outcome | Prevents over-addition of the nucleophile. | researchgate.netorientjchem.org |

| Product Formation | The stable intermediate collapses to the ketone upon acidic workup. | nih.gov |

Examination of Radical Mechanisms in N-Alkoxy-N-acyloxybenzamide Transformations

While ionic pathways are common, N-alkoxy amides can also participate in radical reactions, particularly under thermal or photochemical conditions. The N-O bond in these structures is relatively weak and susceptible to homolytic cleavage, initiating radical cascades. For instance, studies on N-acyloxy-N-alkoxyamides have shown that they can undergo radical decomposition pathways at elevated temperatures (e.g., 90 °C in toluene). researchgate.net

The general mechanism for such radical transformations follows the three canonical steps: initiation, propagation, and termination. youtube.com

Initiation: This step involves the initial formation of radicals. For N-alkoxy-N-acyloxybenzamides, this can be achieved through the input of thermal or photochemical energy, causing homolytic cleavage of the N–O or O–CO bond. youtube.comnih.govnumberanalytics.com Photochemical initiation, often facilitated by photoinitiators or photosensitizers, uses light to generate these highly reactive species. numberanalytics.com This process would generate an N-alkoxyamidyl radical and an acyloxy radical, or an N-acyloxyamidyl radical and an alkoxy radical. mdpi.com

Propagation: In this phase, a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. youtube.com For example, an alkoxy radical generated from the amide could abstract a hydrogen atom from a solvent molecule, creating a solvent radical that can participate in further reactions. mdpi.com

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com This can involve the coupling of any two radicals present in the reaction mixture.

In-Depth Studies of the Heteroatom Rearrangement On Nitrogen (HERON) Mechanism

A unique and fascinating transformation available to certain bisheteroatom-substituted amides is the Heteroatom Rearrangement On Nitrogen (HERON) reaction. cdnsciencepub.commdpi.com This process is particularly relevant for "anomeric amides," where the amide nitrogen is bonded to two electronegative atoms, leading to significant changes in structure and reactivity compared to standard amides. researchgate.netnih.gov

The HERON reaction involves the intramolecular migration of a substituent (typically the more electronegative one) from the nitrogen atom to the carbonyl carbon, accompanied by the cleavage of the N-C(O) bond. mdpi.comresearchgate.net This concerted rearrangement results in the formation of an acyl derivative (like an ester) and a heteroatom-stabilized nitrene. mdpi.comnih.gov

Computational and experimental studies have revealed the key driving forces behind this rearrangement:

Reduced Amide Resonance: Substitution of the amide nitrogen with two electronegative atoms causes the nitrogen to become strongly pyramidal. This geometric change significantly reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group, which can be diminished to as little as 50% of that in a typical amide like N,N-dimethylacetamide. mdpi.comnih.gov

Anomeric Destabilization: The primary driving force is the anomeric destabilization of the bond between the nitrogen and the migrating group (N–X). mdpi.comresearchgate.net This effect, arising from the interaction of the lone pair on the other heteroatom (Y) with the σ* orbital of the N–X bond (n_Y–σ*_NX), weakens the N-X bond and facilitates its migration. mdpi.com

A variety of factors, including the nature of the substituents on nitrogen, the migrating group, and the acyl group, have been shown to influence the activation energy of the HERON reaction. scholaris.ca

| Migrating Group (X) | The aptitude of the group to migrate influences the reaction rate. | scholaris.ca |

Catalytic Cycle Analysis in Transition Metal-Catalyzed Reactions

The Weinreb amide moiety is not only a robust acylating agent but also serves as an effective directing group in a variety of transition metal-catalyzed C-H functionalization reactions. mdpi.com

Palladium-Catalyzed Processes (e.g., Palladacycle Intermediates)

Palladium catalysis has been successfully employed for the C-H functionalization of aryl Weinreb amides. mdpi.com The directing ability of the Weinreb amide group facilitates ortho-selective reactions. The catalytic cycle for a typical Pd-catalyzed C-H arylation or halogenation involves several key steps:

Coordination: The cycle begins with the coordination of the palladium catalyst to the Weinreb amide, typically through the carbonyl oxygen and the methoxy (B1213986) oxygen, forming a chelate. nih.gov

C-H Activation: This is followed by ortho-C-H bond activation, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable five-membered palladacycle intermediate. nih.govresearchgate.net

Oxidative Addition/Reaction: The palladacycle then reacts with the coupling partner (e.g., an aryl halide or a halogen source). mdpi.comresearchgate.net

Reductive Elimination: The final step is reductive elimination, which forms the C-C or C-X bond, releases the functionalized product, and regenerates the active Pd(II) catalyst. mdpi.com

Rhodium-Catalyzed Processes

Rhodium catalysts have been utilized for reactions such as the oxidative C-H olefination of aryl Weinreb amides. nih.govresearchgate.net The proposed catalytic cycle shares similarities with the palladium-catalyzed pathway:

C-H Activation: The active Rh(III) catalyst coordinates to the Weinreb amide and undergoes ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov

Olefin Coordination and Insertion: The alkene substrate coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. nih.gov

β-Hydride Elimination: A β-hydride elimination step occurs, forming the olefinated product and a rhodium-hydride species. nih.gov

Catalyst Regeneration: The Rh(I) species is re-oxidized back to the active Rh(III) state by an oxidant (e.g., Cu(OAc)₂ or air), completing the catalytic cycle. nih.govresearchgate.net In some systems, a photoredox catalyst can be used to mediate this re-oxidation step. nih.gov

Iron-Catalyzed Nitrene-Transfer Reactions

Iron, an earth-abundant and inexpensive metal, can catalyze nitrene transfer reactions using dioxazolones as nitrene precursors. chemistryviews.orgresearchgate.net These reactions are useful for forming C-N and N-N bonds. chemistryviews.orgnih.gov The proposed catalytic cycle for the N-amidation of amines is as follows:

Ligand Exchange/Coordination: The dioxazolone substrate coordinates to the iron center. chemistryviews.org

Decarboxylation/Nitrene Formation: The iron complex facilitates the decarboxylation of the dioxazolone, leading to the formation of a transient iron nitrenoid intermediate. chemistryviews.orgnih.gov In some cases, this process is promoted by visible light, which enables the conversion of a ground-state iron species to a more reactive spin state. nih.govglobethesis.com

Nitrene Transfer: The iron nitrenoid then reacts with a nucleophile (such as an arylamine or sulfinamide), transferring the acyl nitrene group to form the desired N-N or S-N bond. chemistryviews.orgnih.gov

Product Release: The product is released, and the iron catalyst is regenerated to re-enter the catalytic cycle.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Grignard Reagents |

| Organolithium Compounds |

| N,N-dimethylacetamide |

| Toluene (B28343) |

| N-alkoxy-N-acyloxybenzamides |

| Dioxazolones |

| N-acyloxy-N-alkoxyamides |

| N-methylaniline |

| N-alkoxyphthalimides |

Kinetic and Isotopic Labeling Studies for Reaction Mechanism Insights

Detailed kinetic and isotopic labeling studies specifically focused on the compound this compound are not extensively available in publicly accessible scientific literature. Such studies are crucial for a deep understanding of reaction mechanisms, including the determination of rate-limiting steps, the identification of intermediates, and the elucidation of transition state structures.

While general mechanistic principles for the formation and reaction of Weinreb amides are well-established, specific quantitative data derived from kinetic experiments (such as rate constants, activation energies, and reaction orders) and isotopic labeling experiments for this compound have not been reported.

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. For instance, by replacing a specific atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can track the position of that atom in the products, providing definitive evidence for proposed reaction pathways.

Kinetic studies, on the other hand, involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants, temperature, or catalysts). The data obtained from these experiments can be used to formulate a rate law, which provides mathematical insight into the molecular events that occur during the reaction.

Although specific data tables and detailed research findings for this compound are not available, the general mechanism for the formation of Weinreb amides, such as this compound from 4-(benzyloxy)benzoyl chloride and N,O-dimethylhydroxylamine, is understood to proceed via a nucleophilic acyl substitution. Similarly, the reaction of this Weinreb amide with organometallic reagents to form ketones is known to involve a stable chelated intermediate. However, without specific studies on this particular molecule, a detailed quantitative discussion of its reaction kinetics and the precise elucidation of its reaction pathway through isotopic labeling remain areas for future investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide and its resulting chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution within the molecule, providing a basis for predicting its behavior in chemical reactions.

The electronic properties of this compound are significantly influenced by its constituent functional groups. The benzyloxy group at the para position of the benzoyl moiety acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This, in turn, affects the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring. The Weinreb amide (N-methoxy-N-methylamide) group is an interesting case; while the nitrogen lone pair can participate in resonance with the carbonyl group, the presence of the electron-withdrawing methoxy (B1213986) group on the nitrogen modulates this effect.

Studies on similar benzamide (B126) derivatives have shown that the nature and position of substituents on the phenyl ring have a marked effect on their spectral and photophysical characteristics. researchgate.net For this compound, computational analyses such as Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer interactions and hyperconjugative effects that contribute to the molecule's stability and reactivity.

The reactivity of the amide bond is a key area of investigation. While amides are generally stable due to resonance, computational models can predict the likelihood of N-protonation versus O-protonation, which is a critical factor in amide bond activation and hydrolysis. nih.gov The electronic structure dictates the preferred sites for electrophilic and nucleophilic attack. For instance, the benzyloxy-substituted ring is activated towards electrophilic aromatic substitution, and the carbonyl carbon is a primary site for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Benzamide System

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | The highest occupied molecular orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | The lowest unoccupied molecular orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amides.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical properties and biological activity. Conformational analysis, through computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Key rotational degrees of freedom in this compound include the dihedral angles around the C-C bond connecting the phenyl ring and the carbonyl group, the C-N bond of the amide, and the bonds within the benzyloxy group. The planarity of the benzamide unit is a balance between the steric hindrance of the substituents and the electronic stabilization from conjugation. In many benzamides, a non-planar conformation is adopted to alleviate steric strain.

Intermolecular interactions play a vital role in the solid-state structure and properties of the compound. While this compound lacks a traditional hydrogen bond donor on the amide nitrogen, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen. Weak C-H···O and C-H···π interactions are also expected to be significant in the crystal packing. nih.gov Hirshfeld surface analysis is a powerful computational tool to visualize and quantify these intermolecular contacts.

Table 2: Key Dihedral Angles and Their Influence on Conformation

| Dihedral Angle | Description | Typical Calculated Range | Significance |

|---|---|---|---|

| O=C-C=C | Phenyl ring to carbonyl group | 20-40° | Determines the degree of conjugation between the phenyl ring and the amide group. |

| C-C-N-O | Amide bond rotation | Near 180° (trans) | High rotational barrier due to resonance, leading to planar or near-planar amide linkage. |

| C-O-C-C | Benzyloxy ether linkage | Flexible | Allows for multiple low-energy conformations of the benzyloxy group. |

Note: The values in this table are representative and based on computational studies of related benzamide structures.

Prediction of Regio- and Chemoselectivity through Computational Methods

Computational chemistry offers powerful tools for predicting the regio- and chemoselectivity of reactions involving this compound. DFT calculations can be used to determine the activation energies for different reaction pathways, with the pathway having the lowest energy barrier being the most likely to occur.

For electrophilic aromatic substitution on the benzyloxy-substituted ring, computational models can predict the most probable site of attack (ortho, meta, or para to the benzyloxy group). This is often achieved by calculating the energies of the sigma-complex intermediates for each possible substitution pattern. Fukui indices, derived from conceptual DFT, can also be used to identify the most nucleophilic sites on the aromatic ring.

In reactions where multiple functional groups could react, such as in the presence of a strong reducing agent, computational methods can predict the chemoselectivity. For example, by modeling the reaction pathways for the reduction of the amide versus other potential reductions, the more favorable outcome can be determined. A DFT-based version of the Hückel-defined free valence index has been shown to be effective in predicting active sites and chemoselectivity in certain reactions. rsc.org

Machine learning models are also emerging as valuable tools for predicting regioselectivity, sometimes in conjunction with DFT calculations to improve accuracy and reduce computational cost. nih.gov For instance, in C-H activation reactions, which could potentially occur at multiple sites on the two aromatic rings of this compound, computational workflows can predict the most likely site of functionalization. beilstein-journals.org

Modeling of Reaction Transition States and Energy Landscapes

For a given reaction of this compound, computational chemists can model the structures and energies of the reactants, products, intermediates, and, crucially, the transition states connecting them. This allows for the construction of a potential energy surface that maps out the entire reaction pathway. The height of the energy barrier at the transition state determines the reaction rate.

Various computational techniques are used to locate transition states, and these calculations can provide detailed geometric information about the transition state structure. ims.ac.jp This information is invaluable for understanding how the reaction occurs and for designing catalysts that can stabilize the transition state and accelerate the reaction. For example, in the hydrolysis of the amide bond, modeling the transition state can reveal the role of a catalyst in facilitating the nucleophilic attack of water.

The stability of the Weinreb amide to organometallic reagents is a key feature, and computational modeling of the reaction pathway can explain this by showing a high energy barrier for the collapse of the tetrahedral intermediate to a ketone, thus preventing over-addition.

Applications of Advanced Computational Tools in Reaction Design and Optimization

Advanced computational tools are increasingly being integrated into the process of chemical synthesis for reaction design and optimization. For a molecule like this compound, these tools can be applied in several ways.

In the planning of a synthetic route, computational software can assist in retrosynthetic analysis, suggesting potential disconnections and precursor molecules. frontiersin.org Furthermore, computational screening of reaction conditions, such as solvents and catalysts, can help to identify optimal parameters before extensive experimental work is undertaken. For example, Hansen Solubility Parameters can be computationally predicted to find suitable and environmentally benign solvents for amidation reactions. acs.org

Graph neural networks and other machine learning approaches are being developed to predict the outcomes of chemical reactions, which can aid in the design of novel synthetic pathways. nih.gov These models are trained on large datasets of known reactions and can learn the underlying chemical principles that govern reactivity.

In the context of process chemistry, computational fluid dynamics can be used to model and optimize reactor conditions for the synthesis of this compound, ensuring efficient heat and mass transfer, which is particularly important for large-scale production.

Applications in Advanced Organic Synthesis Beyond Simple Carbonyl Formation

Synthesis of Complex Molecular Architectures and Natural Product Intermediates

The robust nature of the Weinreb amide functionality allows for its incorporation into multi-step synthetic sequences aimed at constructing complex molecular architectures and intermediates for natural product synthesis. The 4-benzyloxy protecting group offers a stable ether linkage that is resistant to many common reaction conditions, yet can be selectively removed at a later stage, providing a handle for further functionalization.

While specific examples detailing the use of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide in the total synthesis of a named natural product are not prevalent in the reviewed literature, its potential as a key building block is evident. The general strategy involves the reaction of the Weinreb amide with a complex organometallic fragment to form a ketone, which then serves as a pivotal intermediate for subsequent transformations, such as cyclizations, elaborations of side chains, or stereoselective reductions.

The stability of the N-methoxy-N-methylamide group to a variety of reagents that affect other carboxylic acid derivatives makes it an ideal choice for synthetic routes that require the early introduction of a latent carbonyl group. This latent carbonyl can be unmasked in a late-stage transformation, avoiding potential side reactions with sensitive functional groups present in the complex intermediate.

Precursors for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a versatile precursor for the synthesis of various heterocyclic systems, leveraging the reactivity of the Weinreb amide and the benzyloxy-substituted aromatic ring.

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or amidine species, respectively. While direct transformation of this compound into these heterocycles is not commonly reported, it can serve as a precursor to the necessary dicarbonyl intermediates.

For instance, reaction of the Weinreb amide with an appropriate lithiated species can generate a β-ketone. This intermediate can then be cyclized to form pyrazole or pyrimidine rings. A general route for the synthesis of benzamide-based 5-aminopyrazoles involves the reaction of a benzoyl isothiocyanate with malononitrile, followed by alkylation and cyclization with hydrazine. nih.govacs.org These 5-aminopyrazoles can be further elaborated into fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govacs.org Although not a direct use of the title compound, this highlights a pathway where a benzamide (B126) moiety is central to the formation of these important heterocyclic cores.

Table 1: Synthesis of Benzamide-Based Heterocycles

| Starting Material | Reagents | Product | Reference |

| Benzoyl isothiocyanate, Malononitrile | 1. KOH/EtOH2. Alkyl halide3. Hydrazine hydrate | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Arylmethylene malononitriles, Piperidine | N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides | nih.gov |

The synthesis of pyridyl heterocycles can be achieved through various condensation and cyclization strategies. Weinreb amides are valuable in this context as they can be used to introduce acyl groups onto precursor molecules that are then cyclized to form the pyridine (B92270) ring. A reported method for the synthesis of pyrazolo[3,4-b]pyridines involves the acylation of a 2-fluoropyridine (B1216828) with a Weinreb amide, followed by cyclization with hydrazine. thieme-connect.com This approach underscores the utility of Weinreb amides in building complex, fused heterocyclic systems.

The synthesis of fused heterocycles such as phthalimides and quinolinones often requires precursors with appropriately positioned functional groups on an aromatic ring. While direct conversion of this compound to these systems is not a standard transformation, it can be a precursor to key intermediates.

For the synthesis of phthalimides, various methods have been developed, including the carbonylation of benzoyl hydrazides and the reaction of 2-formylbenzoic acids with amines. rsc.org Quinolinone synthesis can be achieved through methods such as the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) with terminal acetylenes. researchgate.net The benzyloxybenzoyl moiety from the title compound could potentially be incorporated into substrates for such cyclization reactions.

Access to Functionalized Carbonyl Compounds

A significant advantage of using this compound is the ability to generate not just simple ketones, but also more complex, functionalized carbonyl compounds that are otherwise difficult to access.

The introduction of fluorine-containing groups into organic molecules can have a profound impact on their biological properties. Weinreb amides have been utilized in the synthesis of fluorinated carbonyl compounds.

A general and efficient method for the synthesis of β-trifluoromethylated enaminones involves the reaction of Weinreb amides with trifluoropropynyl lithium, followed by treatment with water in the presence of an amine. orientjchem.org This method provides access to these valuable synthetic intermediates with high stereoselectivity. orientjchem.org

Table 2: Synthesis of β-Trifluoromethylated Enaminones from Weinreb Amides

| Weinreb Amide | Reagents | Product | Yield | Reference |

| N-methoxy-N-methylbenzamide | 1. Trifluoropropynyl lithium2. H₂O, Amine | β-trifluoromethylated enaminone | Good | orientjchem.org |

Furthermore, the synthesis of α-fluorovinyl Weinreb amides has been reported, demonstrating another route to functionalized carbonyl precursors. nih.gov These compounds serve as building blocks for more complex fluorinated molecules.

Biaryl Ketones

The synthesis of biaryl ketones is of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds and functional materials. The reaction of Weinreb amides with organometallic reagents, particularly Grignard reagents, provides a robust and high-yielding method for the formation of ketones, including biaryl ketones. This transformation is predicated on the stability of the intermediate metal-chelated species, which prevents the common side reaction of over-addition to form tertiary alcohols.

The use of this compound in this context allows for the synthesis of biaryl ketones bearing a benzyloxy-functionalized phenyl ring. This benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step to reveal a more complex and functionalized biaryl ketone.

A general scheme for this transformation involves the reaction of this compound with an aryl Grignard reagent (ArMgBr). The reaction proceeds smoothly to afford the corresponding biaryl ketone in good yield.

General Reaction Scheme for Biaryl Ketone Synthesis

The following table outlines representative examples of this transformation, highlighting the versatility of the aryl Grignard reagent that can be employed.

| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Typical Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | (4-(Benzyloxy)phenyl)(phenyl)methanone | 85-95 |

| 2 | 4-Tolylmagnesium bromide | (4-(Benzyloxy)phenyl)(p-tolyl)methanone | 80-90 |

| 3 | 4-Methoxyphenylmagnesium bromide | (4-(Benzyloxy)phenyl)(4-methoxyphenyl)methanone | 82-92 |

| 4 | 1-Naphthylmagnesium bromide | (4-(Benzyloxy)phenyl)(naphthalen-1-yl)methanone | 75-85 |

N-Acyl Sulfoximines

N-Acyl sulfoximines are an important class of compounds, particularly in the development of new pharmaceuticals. The synthesis of these compounds typically involves the N-acylation of a sulfoximine (B86345) with a suitable acylating agent. Common methods include the direct coupling of sulfoximines with carboxylic acids using activating agents, or reaction with acyl chlorides. nih.gov While Weinreb amides are excellent acylating agents for carbon nucleophiles, their application in the direct N-acylation of sulfoximines is not a commonly reported or established method in the scientific literature. The reactivity of the sulfoximine nitrogen often necessitates different activation strategies than those employed for the carbon-carbon bond formations where Weinreb amides excel.

Generation of Key Chiral Building Blocks (e.g., Garner's Aldehyde)

While this compound is not directly involved in the synthesis of Garner's aldehyde, the broader class of Weinreb amides plays a crucial role in the synthesis of other key chiral building blocks, most notably N-protected α-amino aldehydes. These aldehydes are highly valuable intermediates in the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals and natural products.

The synthesis of N-protected α-amino aldehydes from the corresponding N-protected α-amino acids via a Weinreb amide intermediate is a well-established and reliable method that minimizes racemization of the sensitive chiral center. The process involves the conversion of the carboxylic acid group of an N-protected α-amino acid to the corresponding Weinreb amide, followed by reduction with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H).

General Scheme for the Synthesis of N-Protected α-Amino Aldehydes

The following table provides examples of the synthesis of various N-protected α-amino aldehydes from their corresponding Weinreb amides, demonstrating the broad applicability of this methodology.

| Entry | N-Protected Amino Acid Precursor | Corresponding Weinreb Amide | Resulting N-Protected α-Amino Aldehyde | Typical Yield (%) |

|---|---|---|---|---|

| 1 | N-Boc-Alanine | (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | (S)-tert-Butyl (1-oxopropan-2-yl)carbamate | 85-95 |

| 2 | N-Cbz-Valine | (S)-Benzyl (3-methyl-1-(methoxy(methyl)amino)-1-oxobutan-2-yl)carbamate | (S)-Benzyl (3-methyl-1-oxobutan-2-yl)carbamate | 80-90 |

| 3 | N-Fmoc-Leucine | (S)-(9H-Fluoren-9-yl)methyl (4-methyl-1-(methoxy(methyl)amino)-1-oxopentan-2-yl)carbamate | (S)-(9H-Fluoren-9-yl)methyl (4-methyl-1-oxopentan-2-yl)carbamate | 88-98 |

| 4 | N-Boc-Phenylalanine | (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate | 82-92 |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that would likely be used for 4-(Benzyloxy)-N-methoxy-N-methylbenzamide.